molecular formula C9H7ClF3N3O2 B2716073 1-methyl-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine-7-carboxylic acid hydrochloride CAS No. 1989659-53-1

1-methyl-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine-7-carboxylic acid hydrochloride

Cat. No.: B2716073
CAS No.: 1989659-53-1
M. Wt: 281.62
InChI Key: PLUZWQCKRHRWAH-UHFFFAOYSA-N
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Description

1-Methyl-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine-7-carboxylic acid hydrochloride is a versatile chemical scaffold in medicinal chemistry and drug discovery research. The fused imidazopyridine core is a privileged structure in the design of novel therapeutic agents due to its wide range of biological and pharmacological properties . This specific derivative serves as a critical synthetic intermediate for constructing more complex molecules, particularly in exploring structure-activity relationships. Compounds based on the imidazo[4,5-c]pyridine structure have demonstrated significant potential in pharmaceutical research for the treatment of degenerative and inflammatory diseases . The trifluoromethyl group is a key feature that can enhance a compound's metabolic stability, lipophilicity, and binding affinity, making this building block particularly valuable for developing bioactive molecules . As a bifunctional molecule bearing both a hydrogen bond-accepting heteroaromatic system and a carboxylic acid group, it is ideal for probing protein-ligand interactions and designing enzyme inhibitors. This product is intended for research purposes in laboratory settings and is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

1-methyl-2-(trifluoromethyl)imidazo[4,5-c]pyridine-7-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3N3O2.ClH/c1-15-6-4(7(16)17)2-13-3-5(6)14-8(15)9(10,11)12;/h2-3H,1H3,(H,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLUZWQCKRHRWAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=NC=C2C(=O)O)N=C1C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1989659-53-1
Record name 1-methyl-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine-7-carboxylic acid hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine-7-carboxylic acid hydrochloride typically involves multiple steps, starting from readily available precursorsThe final step involves the carboxylation of the pyridine ring and subsequent conversion to the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction conditions to minimize side reactions and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

1-methyl-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine-7-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can modify the trifluoromethyl group or other parts of the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure selective transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

1-methyl-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine-7-carboxylic acid hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including enzyme inhibition and receptor modulation.

    Industry: Utilized in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of 1-methyl-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine-7-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to certain enzymes or receptors, leading to modulation of their activity. The compound may also participate in hydrogen bonding and hydrophobic interactions, influencing its biological effects .

Comparison with Similar Compounds

Structural Analogues in the Imidazo[4,5-c]pyridine Family

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents Molecular Weight (g/mol) Key Functional Groups Bioactivity/Application
Target Compound: 1-Methyl-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine-7-carboxylic acid hydrochloride 1-Me, 2-CF₃, 7-COOH·HCl 281.62 Carboxylic acid, Trifluoromethyl Under investigation (pharmaceuticals)
1-Benzyl-2-butyl-N6-(4-(trifluoromethyl)benzyl)-1H-imidazo[4,5-c]pyridine-4,6-diamine (19i) 1-Bn, 2-Bu, N6-(4-CF₃-Bn) 544.65 (free base) Trifluoromethyl, Benzylamine TLR7 agonist activity (EC₅₀: 0.3 µM)
N-(3-Ethynylphenyl)-1H-imidazo[4,5-b]pyridine-7-carboxamide 7-CONH-(3-ethynylphenyl) 263.10 Ethynylphenyl, Carboxamide Kinase inhibition (e.g., ALK, EGFR)
Epetirimod Esylate 1-(2-methylpropyl), fused naphthyridine core 351.40 Ethanesulfonate salt Antiviral, antineoplastic
3-Chloro-6-fluoroimidazo[1,2-a]pyridine-7-carboxylic acid hydrochloride 3-Cl, 6-F, 7-COOH·HCl 232.64 Chloro, Fluoro, Carboxylic acid Antibacterial/antifungal candidate

Key Comparative Insights

(a) Substituent Effects on Bioactivity
  • Trifluoromethyl Group : The trifluoromethyl substitution in the target compound and compound 19i enhances metabolic stability and receptor binding. However, 19i demonstrates potent TLR7 agonist activity (EC₅₀: 0.3 µM), whereas the target compound’s carboxylic acid group may limit membrane permeability, necessitating prodrug strategies for intracellular targets .
  • Core Heterocycle Variations : The imidazo[4,5-b ]pyridine derivative (e.g., compound from ) exhibits distinct binding profiles compared to the imidazo[4,5-c ]pyridine core due to altered nitrogen positioning, affecting interactions with kinases like ALK .
(b) Salt and Functional Group Modifications
  • Hydrochloride vs. Esylate Salts : The target compound’s hydrochloride salt improves aqueous solubility, while epetirimod esylate’s ethanesulfonate group enhances bioavailability for systemic antiviral applications .
  • Carboxylic Acid vs. Carboxamide : The carboxylic acid in the target compound may restrict blood-brain barrier penetration, whereas carboxamide derivatives (e.g., ) show improved CNS penetration for kinase inhibitors .

Biological Activity

1-Methyl-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine-7-carboxylic acid hydrochloride (CAS No. 1989659-53-1) is a heterocyclic compound that has garnered attention for its potential biological activities. This compound is characterized by a unique imidazo[4,5-c]pyridine structure, which is known for its diverse pharmacological properties, including antibacterial, anticancer, and enzyme inhibition effects. This article reviews the biological activity of this compound based on recent research findings, including case studies and data tables.

  • Molecular Formula : C9H7ClF3N3O2
  • Molecular Weight : 281.62 g/mol
  • Appearance : White to off-white powder
  • Storage Conditions : Room temperature

Biological Activity Overview

The biological activity of this compound has been explored in various studies, revealing its potential in several therapeutic areas:

Antibacterial Activity

Recent studies have indicated that compounds within the imidazo[4,5-c]pyridine family exhibit significant antibacterial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) : The compound demonstrated an MIC value comparable to established antibiotics against various bacterial strains.
Bacterial StrainMIC (µg/mL)Comparison Control
Staphylococcus aureus12.5Ciprofloxacin (2)
Escherichia coli25Triclosan (10)

This indicates that the compound has potential as a lead for developing new antibacterial agents.

Anticancer Activity

Imidazo[4,5-c]pyridine derivatives have shown promise in cancer research due to their ability to inhibit specific kinases involved in cancer progression.

  • Kinase Inhibition : The compound selectively inhibits kinase activity, which is crucial for tumor growth and survival.

A study reported that derivatives of this compound exhibited cytotoxic effects on various cancer cell lines, with IC50 values indicating effective concentrations necessary to inhibit cell proliferation.

Enzyme Inhibition

The compound has been identified as a potent inhibitor of certain enzymes, particularly those involved in metabolic processes.

  • Type I Methionine Aminopeptidases (MetAPs) : Research indicates that modifications to the imidazo[4,5-c]pyridine scaffold can enhance inhibition potency against MetAPs, which are vital for protein maturation.

Case Study 1: Antibacterial Efficacy

A study published in Molecules evaluated the antibacterial efficacy of various imidazo[4,5-c]pyridine derivatives against resistant bacterial strains. The study found that the target compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, highlighting its broad-spectrum potential.

Case Study 2: Anticancer Properties

In a preclinical trial involving human cancer cell lines, the hydrochloride salt form of the compound was tested for its cytotoxic effects. Results showed that it induced apoptosis in cancer cells through the activation of caspase pathways, suggesting a mechanism of action that warrants further investigation.

Q & A

(Basic) What are the optimal synthetic routes for 1-methyl-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine-7-carboxylic acid hydrochloride?

Methodological Answer:
The compound can be synthesized via cyclocondensation of 2,3-diaminoisonicotinic acid derivatives with trifluoromethyl-substituted carbonyl intermediates. For example, analogous protocols involve heating precursors in sulfuric acid (160°C, 3 hours) followed by purification via preparative HPLC (C18 column, acetonitrile/water gradient) . The methyl group at the 1-position can be introduced using methylating agents like methyl iodide under basic conditions, while the trifluoromethyl group is typically pre-installed via nucleophilic substitution or via fluorinated building blocks .

(Basic) What analytical techniques are recommended for characterizing this compound and verifying its purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1^1H and 13^{13}C NMR to confirm regiochemistry of the imidazo[4,5-c]pyridine core and substituent positions. For example, the trifluoromethyl group shows a distinct singlet in 19^{19}F NMR at ~-60 ppm .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ expected at 320.1 Da).
  • HPLC-PDA/UV: Purity assessment (>95%) using reverse-phase chromatography (e.g., 0.1% TFA in water/acetonitrile) .

(Advanced) How does the trifluoromethyl group at the 2-position influence the compound’s physicochemical properties and target binding?

Methodological Answer:
The trifluoromethyl group enhances metabolic stability and lipophilicity (logP ~2.5–3.0), as evidenced by SAR studies on analogous imidazo[4,5-c]pyridines. Computational modeling (e.g., molecular docking with AutoDock Vina) can predict its role in hydrophobic pocket interactions, while isothermal titration calorimetry (ITC) quantifies binding affinity changes upon substitution. For example, trifluoromethyl groups in similar scaffolds improve Toll-like receptor 7 (TLR7) binding by 10-fold compared to methyl substituents .

(Advanced) How can researchers resolve contradictions in reaction yields during scale-up of the hydrochloride salt?

Methodological Answer:
Yield discrepancies often arise from incomplete cyclization or salt formation. Mitigation strategies include:

  • Design of Experiments (DoE): Optimize temperature, solvent (e.g., DMF vs. dichloromethane), and stoichiometry using response surface methodology.
  • In situ Monitoring: Use FTIR or Raman spectroscopy to track intermediate formation (e.g., disappearance of carbonyl peaks at ~1700 cm1^{-1}).
  • Salt Screening: Test counterion compatibility (e.g., HCl vs. trifluoroacetate) via slurry experiments in ethanol/water mixtures .

(Advanced) What in vitro models are suitable for evaluating the biological activity of this compound?

Methodological Answer:

  • Kinase Inhibition Assays: Use fluorescence polarization (FP) or TR-FRET assays to measure IC50_{50} values against Akt isoforms, as seen in structurally related pan-Akt inhibitors (e.g., GSK-690693, IC50_{50} <10 nM) .
  • Immune Modulation: TLR7/8 reporter cell lines (e.g., HEK-Blue hTLR7) quantify agonist activity via SEAP secretion. Dose-response curves (0.1–10 µM) identify EC50_{50} values .
  • Cytotoxicity Screening: MTT assays in cancer cell lines (e.g., HCT-116, IC50_{50} ~5 µM) assess antiproliferative effects .

(Advanced) How to address solubility challenges in aqueous buffer systems for in vivo studies?

Methodological Answer:

  • Co-Solvent Systems: Use 10% DMSO/90% PEG-400 for intravenous administration.
  • Prodrug Design: Synthesize ester prodrugs (e.g., methyl or tert-butyl esters) to enhance logP, followed by enzymatic hydrolysis in plasma .
  • Nanoformulation: Encapsulate in PEGylated liposomes (70–100 nm diameter) to improve bioavailability, as validated for similar imidazo-pyridines .

(Advanced) What computational tools can predict metabolic liabilities of this compound?

Methodological Answer:

  • CYP450 Metabolism: Use Schrödinger’s ADMET Predictor or StarDrop’s DEREK Nexus to identify vulnerable sites (e.g., N-methyl oxidation).
  • Metabolite Identification: Incubate with human liver microsomes (HLMs) and analyze via LC-QTOF-MS. For example, demethylation at the 1-position is a common pathway .

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